L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline
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Overview
Description
L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline is a complex peptide compound composed of seven amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Phenylalanyl-L-proline: Another dipeptide with applications in biochemistry and pharmacology.
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Uniqueness
L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
821800-80-0 |
---|---|
Molecular Formula |
C34H49N9O9 |
Molecular Weight |
727.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H49N9O9/c1-19(2)12-23(40-29(46)20(3)35)30(47)37-16-28(45)39-24(14-22-15-36-18-38-22)31(48)42-26(17-44)32(49)41-25(13-21-8-5-4-6-9-21)33(50)43-11-7-10-27(43)34(51)52/h4-6,8-9,15,18-20,23-27,44H,7,10-14,16-17,35H2,1-3H3,(H,36,38)(H,37,47)(H,39,45)(H,40,46)(H,41,49)(H,42,48)(H,51,52)/t20-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
OHXQCUMNFIMXQE-BCAOEVRMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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